

Unveiling Withanolide C: A Technical Guide to its Spectroscopic Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Withanolide C

Cat. No.: B1162308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **Withanolide C**, a chlorinated steroidal lactone isolated from *Withania somnifera*. This document outlines the key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a workflow for its structural elucidation, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of Withanolide C

Withanolide C, structurally identified as 5 α -chloro,6 β ,14 α ,17 β ,20 α -tetrahydroxy-1-oxo-22R-witha-2,24-dienolide, possesses the molecular formula C₂₈H₃₉ClO₇.^[1] The structural elucidation of this complex molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Chemical Ionization Mass Spectrometry (CI-MS) is a key technique for determining the molecular weight of **Withanolide C**. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 1: Mass Spectrometry Data for **Withanolide C**

Ion	Calculated m/z	Observed m/z	Technique
[M+H] ⁺	523.2463	523	CI-MS
[M+H+2] ⁺	525.2434	525	CI-MS

The observed m/z values are based on the initial report of **Withanolide C**. The ratio of [M+H]⁺ to [M+H+2]⁺ is approximately 3:1, which is characteristic for a molecule containing one chlorine atom.

The fragmentation pattern of withanolides in MS/MS analysis is influenced by the positions of hydroxyl and epoxy groups. Common fragmentation pathways for chlorinated withanolides include multiple losses of water and the cleavage of the C-17 substituted lactone moiety.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of **Withanolide C**. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While the specific data from the original publication by Bessalle and Lavie remains elusive in publicly accessible databases, the following tables represent a compilation of expected chemical shifts based on closely related chlorinated withanolides and general withanolide structures.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Withanolide C**

Position	Predicted δ (ppm)	Multiplicity	J (Hz)
2	~ 5.9 - 6.1	d	~ 10.0
3	~ 6.7 - 6.9	dd	~ 10.0, 5.0
4	~ 2.5 - 2.7	m	
6	~ 4.0 - 4.2	d	~ 3.0
7	~ 1.8 - 2.0	m	
8	~ 1.6 - 1.8	m	
9	~ 2.1 - 2.3	m	
11	~ 1.5 - 1.7	m	
12	~ 1.9 - 2.1	m	
15	~ 1.4 - 1.6	m	
16	~ 2.0 - 2.2	m	
18-CH ₃	~ 0.8 - 1.0	s	
19-CH ₃	~ 1.2 - 1.4	s	
21-CH ₃	~ 1.1 - 1.3	d	~ 7.0
22	~ 4.2 - 4.4	dd	~ 12.0, 4.0
23	~ 2.4 - 2.6	m	
24	~ 5.2 - 5.4	m	
25	~ 5.5 - 5.7	m	
27-CH ₃	~ 1.8 - 2.0	s	
28-CH ₃	~ 1.9 - 2.1	s	

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Withanolide C**

Position	Predicted δ (ppm)
1	~ 202 - 204
2	~ 128 - 130
3	~ 140 - 142
4	~ 35 - 37
5	~ 75 - 77
6	~ 65 - 67
7	~ 30 - 32
8	~ 33 - 35
9	~ 40 - 42
10	~ 50 - 52
11	~ 21 - 23
12	~ 38 - 40
13	~ 45 - 47
14	~ 82 - 84
15	~ 24 - 26
16	~ 28 - 30
17	~ 85 - 87
18	~ 15 - 17
19	~ 18 - 20
20	~ 72 - 74
21	~ 12 - 14
22	~ 78 - 80
23	~ 32 - 34

24	~ 120 - 122
25	~ 150 - 152
26	~ 165 - 167
27	~ 20 - 22
28	~ 12 - 14

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

The identification of **Withanolide C** involves a multi-step process encompassing extraction, isolation, and spectroscopic analysis.

Extraction and Isolation of Chlorinated Withanolides

A general protocol for the extraction and isolation of chlorinated withanolides from *Withania somnifera* is as follows:

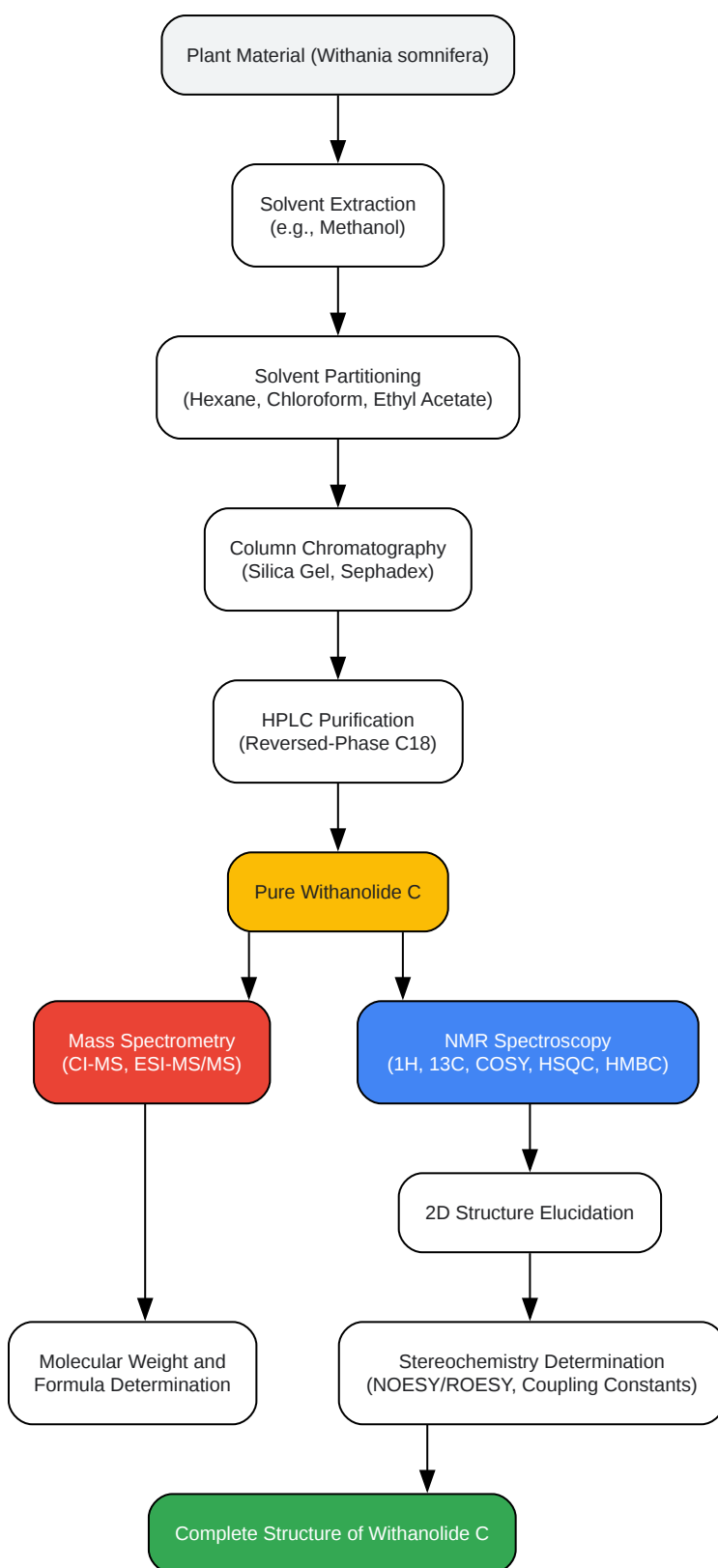
- **Plant Material and Extraction:** Dried and powdered plant material (typically roots or aerial parts) is extracted exhaustively with a suitable solvent such as methanol or ethanol.
- **Solvent Partitioning:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Chlorinated withanolides are typically found in the ethyl acetate or chloroform fractions.
- **Chromatographic Purification:** The bioactive fraction is further purified using a combination of chromatographic techniques:
 - **Column Chromatography:** Silica gel or Sephadex LH-20 column chromatography is used for initial separation.
 - **High-Performance Liquid Chromatography (HPLC):** Reversed-phase (C18) HPLC is employed for the final purification of the individual withanolides.

Spectroscopic Analysis

- **Sample Preparation:** A few milligrams of the purified **Withanolide C** are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), in a standard 5 mm NMR tube.
- **Instrumentation:** ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition and Processing:** Standard pulse programs are used for each experiment. The acquired data is then processed using appropriate software to obtain the final spectra.
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Mass spectra are acquired using a mass spectrometer equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.
- **Data Acquisition:** The instrument is operated in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

Workflow for Withanolide C Identification

The logical flow for the identification and characterization of **Withanolide C** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Withanolide C**.

This guide provides a foundational understanding of the spectroscopic data and methods used to identify **Withanolide C**. For definitive structural confirmation, it is imperative to obtain and analyze the full spectroscopic dataset from the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- To cite this document: BenchChem. [Unveiling Withanolide C: A Technical Guide to its Spectroscopic Identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1162308#spectroscopic-data-nmr-ms-for-withanolide-c-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com